molecular formula C14H12O3 B1332660 Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 40501-41-5

Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1332660
CAS RN: 40501-41-5
M. Wt: 228.24 g/mol
InChI Key: PHBQSOODLMGROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316475B1

Procedure details

4′-Hydroxy[1,1′-biphenyl]-4-carboxylic acid (5.0 g, 23.34 mmol, purchased from Aldrich Chemical Co.) and sulfuric acid (0.5 mL) in methanol (100 mL) were heated at reflux temperature for 24 hours. The mixture was allowed to cool to ambient temperature and then filtered. The filter cake was washed with cold methanol (2×25 mL) and dried under reduced pressure to provide the title compound (95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:22]O>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([O:16][CH3:22])=[O:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold methanol (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.